methyl 2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate

Hydrogen bond donor Drug-likeness Physicochemical profiling

Methyl 2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate (CAS 313278-92-1) is a fluorinated benzimidazole derivative with the molecular formula C10H7F3N2O2 and a molecular weight of 244.17 g/mol. The compound features a trifluoromethyl (-CF3) substituent at the 2-position and a methyl carboxylate ester at the 7-position of the benzimidazole scaffold.

Molecular Formula C10H7F3N2O2
Molecular Weight 244.17 g/mol
CAS No. 313278-92-1
Cat. No. B1625114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate
CAS313278-92-1
Molecular FormulaC10H7F3N2O2
Molecular Weight244.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C2C(=CC=C1)NC(=N2)C(F)(F)F
InChIInChI=1S/C10H7F3N2O2/c1-17-8(16)5-3-2-4-6-7(5)15-9(14-6)10(11,12)13/h2-4H,1H3,(H,14,15)
InChIKeyITULVXSDJPFSPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate (CAS 313278-92-1): Core Structural Identity and Procurement-Relevant Characteristics


Methyl 2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate (CAS 313278-92-1) is a fluorinated benzimidazole derivative with the molecular formula C10H7F3N2O2 and a molecular weight of 244.17 g/mol . The compound features a trifluoromethyl (-CF3) substituent at the 2-position and a methyl carboxylate ester at the 7-position of the benzimidazole scaffold. Its predicted physicochemical profile includes a LogP of 2.37, a polar surface area (PSA) of 54.98 Ų, a pKa of 7.97 ± 0.10, and a melting point of 86–88 °C . The compound belongs to the broader class of 2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate derivatives, which have been investigated as synthetic intermediates and building blocks in medicinal chemistry programs targeting poly(ADP-ribose) polymerase (PARP) inhibition, kinase inhibition, and other therapeutic areas .

Why Generic Substitution of Methyl 2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate Is Not Scientifically Justified Without Comparative Data


Within the 2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate chemotype, seemingly minor structural modifications produce quantifiable differences in physicochemical properties that directly impact synthetic utility, downstream derivatization efficiency, and biological performance. For example, the methyl ester (target compound) exhibits a predicted LogP of 2.37 and retains one hydrogen bond donor (N-H), whereas the corresponding free carboxylic acid analog (CAS 6866-57-5) shows a lower LogP of 2.28 and a dramatically different predicted pKa of -0.16 versus 7.97 . The N-methylated analog (CAS 1508559-74-7) eliminates the hydrogen bond donor entirely and increases LogP to 2.87 . These differences alter solubility, membrane permeability, protein binding, and reactivity in amide coupling or ester hydrolysis steps, meaning that substitution of one analog for another cannot be assumed to yield equivalent results in either synthetic or biological contexts.

Quantitative Differentiation Evidence: Methyl 2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate Versus Closest Structural Analogs


Hydrogen Bond Donor Retention: N-H vs. N-CH3 Substitution at the 1-Position and Impact on Drug-Likeness Parameters

The target compound retains a hydrogen bond donor (HBD) at the imidazole N-H position (HBD count = 1), which is eliminated in the N-methylated analog methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate (CAS 1508559-74-7, HBD count = 0) . This single structural difference results in a LogP increase from 2.37 (target) to 2.87 (N-methyl analog), representing a ΔLogP of +0.50, and a molecular weight increase from 244.17 to 258.20 g/mol . The presence of the N-H hydrogen bond donor is critical for compounds intended to engage in hydrogen bonding with biological targets or for those requiring aqueous solubility within drug-like chemical space.

Hydrogen bond donor Drug-likeness Physicochemical profiling Benzimidazole substitution

Methyl Ester vs. Free Carboxylic Acid: pKa Divergence and Implications for pH-Dependent Solubility and Reactivity

The target methyl ester (pKa = 7.97 ± 0.10) and the corresponding free carboxylic acid 2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid (CAS 6866-57-5, pKa = -0.16 ± 0.30) exhibit a dramatic pKa difference of approximately 8.13 units . The free acid is predicted to be predominantly ionized at physiological pH, while the methyl ester remains largely neutral. LogP values are similar (2.37 vs. 2.28), but the methyl ester offers 14.03 g/mol higher molecular weight and eliminates the carboxylic acid proton, which is advantageous for passive membrane permeability and for serving as a protected intermediate in multi-step syntheses requiring orthogonal deprotection strategies .

Ester prodrug pH-dependent solubility pKa Benzimidazole derivatization

Crystallinity and Melting Point: Solid-State Handling Advantages Over Lower-Melting or Non-Crystalline Analogs

The target compound has a reported experimental melting point of 86–88 °C, indicating a crystalline solid at room temperature amenable to standard gravimetric handling and formulation . The N-methyl analog (CAS 1508559-74-7) and the free acid (CAS 6866-57-5) lack reported melting points in publicly available databases, suggesting they may exist as amorphous solids, oils, or low-melting solids that present greater challenges for accurate weighing, long-term storage stability, and solid-form characterization . The well-defined melting point of the target compound provides a quality control endpoint for assessing batch-to-batch consistency and purity.

Crystallinity Melting point Solid-state properties Formulation

PARP Inhibitor Pharmacophore Relevance: Class-Level Evidence Supporting the 2-Trifluoromethylbenzimidazole Scaffold

Although direct biological activity data for methyl 2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate are not available in the public domain, the compound shares the 2-(trifluoromethyl)-1H-benzo[d]imidazole core with a well-characterized class of PARP inhibitors. In the foundational study by White et al. (2000), 2-aryl-1H-benzimidazole-4-carboxamides demonstrated PARP-1 inhibition with Ki values as low as 1.6 nM (compound 78: 2-(4-hydroxymethylphenyl)-1H-benzimidazole-4-carboxamide) and 6 nM (compound 45: 2-(4-hydroxyphenyl)-1H-benzimidazole-4-carboxamide) . Compound 45 potentiated the cytotoxicity of temozolomide and topotecan against A2780 cells by 2.8-fold and 2.9-fold, respectively . The target compound, as the 7-carboxylate methyl ester, represents a structurally distinct regioisomer that can serve as a key intermediate for generating 7-substituted analogs for SAR exploration beyond the well-studied 4-carboxamide series.

PARP inhibition DNA repair Cancer chemotherapy Benzimidazole-4-carboxamide

Positional Isomerism: 7-Carboxylate vs. 4-Carboxylate Substitution and Divergent Synthetic Utility

The target compound bears the carboxylate ester at the 7-position (equivalent to the 4-position under alternative IUPAC numbering), distinguishing it from benzimidazole derivatives functionalized at other positions. The IUPAC designation as 1H-benzimidazole-7-carboxylic acid, 2-(trifluoromethyl)-, methyl ester (with 9CI synonym listing it also as the 4-carboxylic acid isomer) indicates that the 7-carboxylate placement positions the ester group at a specific vector relative to the imidazole N-H and the 2-CF3 group [1]. This regiospecific placement affects the electronic distribution across the benzimidazole ring system and determines the trajectory of substituents extended from the carboxylate position. For medicinal chemistry applications, the 7-carboxylate regioisomer provides a distinct exit vector compared to the more commonly explored 4(5)-carboxylate or 4-carboxamide series that dominate the PARP inhibitor literature .

Positional isomer Regiochemistry Benzimidazole functionalization Synthetic intermediate

Recommended Application Scenarios for Methyl 2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate Based on Available Evidence


Synthetic Intermediate for 7-Substituted Benzimidazole PARP Inhibitor Analogs

The compound serves as a protected carboxylate building block for generating 7-substituted benzimidazole derivatives in PARP inhibitor discovery programs. The methyl ester can be hydrolyzed to the free acid for subsequent amide coupling, enabling exploration of 7-carboxamide SAR that complements the extensively studied 4-carboxamide PARP inhibitor series, where lead compounds have demonstrated Ki values as low as 1.6–6 nM [1]. The 2-CF3 group mimics the 2-aryl substitution pattern found in potent PARP inhibitors such as NU1077.

Building Block for Kinase Inhibitor Scaffolds Requiring a Hydrogen Bond Donor

With one hydrogen bond donor (imidazole N-H) and a LogP of 2.37, the compound occupies drug-like chemical space suitable for kinase inhibitor design [1]. The N-H hydrogen bond donor is critical for hinge-region binding in many kinase active sites, and its presence distinguishes this compound from the N-methylated analog (CAS 1508559-74-7, HBD = 0, LogP = 2.87) which cannot form the same hydrogen bond interaction .

Quality Control Reference Standard for Crystalline Benzimidazole Intermediates

The well-defined experimental melting point (86–88 °C) of the target compound [1] makes it suitable as a reference standard for identity and purity assessment in quality control workflows. Unlike comparator compounds lacking reported melting behavior (e.g., the N-methyl analog and free acid), the target compound's crystallinity supports reproducible gravimetric dispensing for quantitative biological assays and facilitates solid-form characterization by differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD).

Scaffold-Hopping Starting Point for mPGES-1 Inhibitor Development

Patent literature identifies benzimidazole derivatives bearing trifluoromethyl and carboxylate substituents as inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a target for inflammation and cancer therapy [1]. The 7-carboxylate methyl ester substitution pattern on the 2-trifluoromethylbenzimidazole core offers a structurally differentiated entry point for scaffold-hopping approaches aimed at identifying novel mPGES-1 inhibitors with improved selectivity over cyclooxygenase enzymes.

Quote Request

Request a Quote for methyl 2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.